REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:14]([P:17](=[O:24])([O:21]CC)[O:18]CC)([F:16])[F:15])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([C:12]#[N:13])[CH:6]=2>ClCCl.C[Si](Br)(C)C>[Br:1][C:2]1[C:3]([C:14]([P:17](=[O:18])([OH:24])[OH:21])([F:15])[F:16])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([C:12]#[N:13])[CH:6]=2
|
Name
|
diethyl [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
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Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC2=CC(=CC=C2C1)C#N)C(F)(F)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C[Si](C)(C)Br
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 20 mL of methanol
|
Type
|
ADDITION
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Details
|
Ammonia (30%) was then added
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Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated and co-evaporated with methanol (3×)
|
Type
|
WASH
|
Details
|
The solid residue was washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=CC(=CC=C2C1)C#N)C(F)(F)P(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |